molecular formula C12H17N3O2 B1452383 N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide CAS No. 1021235-49-3

N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide

Cat. No.: B1452383
CAS No.: 1021235-49-3
M. Wt: 235.28 g/mol
InChI Key: DTMUKVPKOAKFOD-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is a complex organic compound that features both hydroxyl and piperidinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide typically involves the reaction of 4-hydroxy-1-piperidine with benzenecarboximidamide under specific conditions. The process may include steps such as:

    Formation of the piperidinyl intermediate: This involves the reaction of piperidine with a hydroxylating agent to introduce the hydroxyl group.

    Coupling with benzenecarboximidamide: The intermediate is then reacted with benzenecarboximidamide in the presence of a catalyst to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and temperature conditions can optimize the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboxylic acids, while reduction could produce various amines.

Scientific Research Applications

N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions and interactions. This makes it particularly valuable in medicinal chemistry and material science.

Properties

IUPAC Name

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMUKVPKOAKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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